N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl₃, PCl₅, or polyphosphoric acid (PPA) under reflux conditions.
Synthesis of the pyrrolidine ring: This step involves the reaction of appropriate amines with succinic anhydride, followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Electrophilic substitution reagents: Nitric acid, bromine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as an anti-infective agent, particularly against bacterial and viral pathogens.
Material Science: The unique electronic properties of the oxadiazole ring make it useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target bacterial enzymes or viral proteins, inhibiting their function and preventing the replication of pathogens.
Pathways Involved: The compound may interfere with metabolic pathways essential for the survival of pathogens, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar electronic properties and biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring often exhibit similar pharmacological properties, such as enzyme inhibition and receptor binding.
Uniqueness
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of the oxadiazole and pyrrolidine rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c1-13-3-9-18(10-4-13)25-12-16(11-19(25)26)20(27)23-17-7-5-15(6-8-17)21-22-14(2)24-28-21/h3-10,16H,11-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRCGIWZRFUORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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